methyl 3-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 3-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with bromine and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 3-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-microbial properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The bromine and dimethylphenyl groups can interact with enzymes or receptors, leading to changes in cellular pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but lacks the pyrazole ring.
Methyl 2-bromobenzoate: Similar structure but with different substitution patterns.
Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of the pyrazole ring.
Uniqueness
Methyl 3-{[4-bromo-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to the presence of the pyrazole ring and the specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H27BrN2O2 |
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Molecular Weight |
503.4 g/mol |
IUPAC Name |
methyl 3-[[4-bromo-3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C28H27BrN2O2/c1-17-9-11-22(13-19(17)3)26-25(29)27(23-12-10-18(2)20(4)14-23)31(30-26)16-21-7-6-8-24(15-21)28(32)33-5/h6-15H,16H2,1-5H3 |
InChI Key |
AEHZZZRRZJAMJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(=O)OC)C4=CC(=C(C=C4)C)C)Br)C |
Origin of Product |
United States |
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